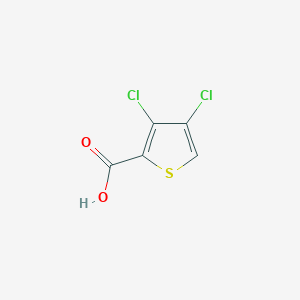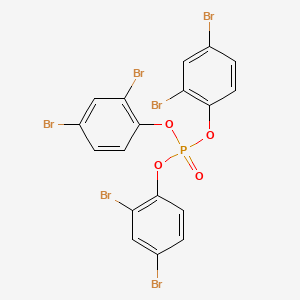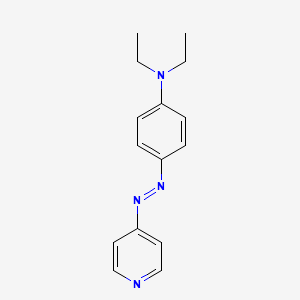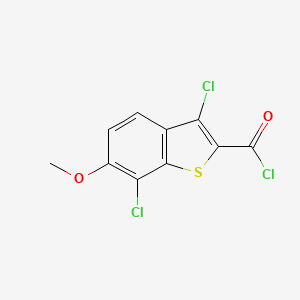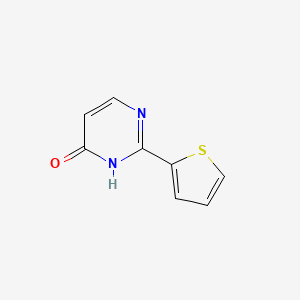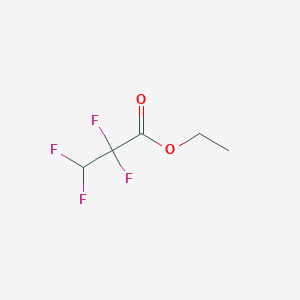
Methyl N-Boc-azetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl N-Boc-azetidine-2-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.249 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-azetidinedicarboxylate .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis
The InChI code for “Methyl N-Boc-azetidine-2-carboxylate” is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 . The SMILES string is CC©©OC(=O)N1CCC1C(=O)OC .Chemical Reactions Analysis
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“Methyl N-Boc-azetidine-2-carboxylate” is a liquid at room temperature . It has a density of 1.072 g/mL at 25 °C . The refractive index n20/D is 1.452 .Applications De Recherche Scientifique
Organic & Biomolecular Chemistry
“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis, and medicinal chemistry . The functionalization of the azetidine ring is achieved through direct metal-based reactions . The structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .
Synthesis of Azaspiro [3.4]octanes
“Methyl N-Boc-azetidine-2-carboxylate” is used as a building block in the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Aza Paternò–Büchi Reactions
“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .
Synthesis of Functionalized Azetidines
“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines . The synthesized oxazolidine was subjected to Strecker-type reaction using TMSCN to afford C-2 substituted azetidine as a diastereomeric mixture . Sodium hydroxide promoted hydrolysis yielded the α-trifluoromethylated azetidine-2-carboxylic acids .
Enantioselective α-Electrophilic Substitution
“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis and medicinal chemistry . Alexakis’ DIANANE 33 (N, N, N ′, N ′-endo, endo-tetramethyl-2,5-diaminonorbornane) 33 proved to be the optimal chiral ligand for enantioselective α-electrophilic substitution of N-Botc-azetidine 30, providing excellent levels of asymmetric induction .
Synthesis and Reactivity of Azetidines
“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis and reactivity of azetidines . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Safety And Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564416 |
Source


|
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-azetidine-2-carboxylate | |
CAS RN |
255882-72-5 |
Source


|
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

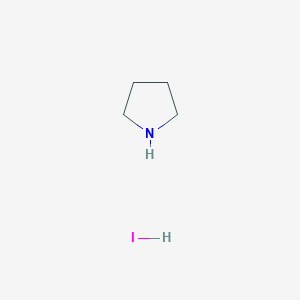
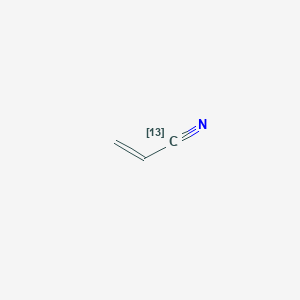
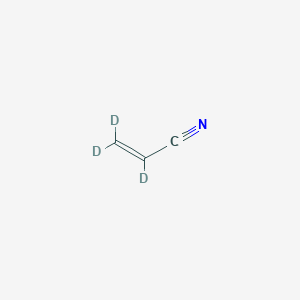
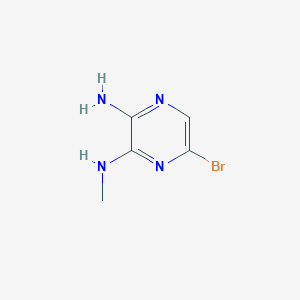
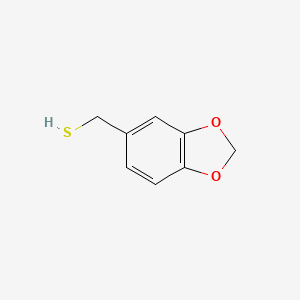
![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
